Physicochemical Differentiation vs. 5-(4-Bromophenyl) Analog: Molecular Weight, Lipophilicity, and Procurement Implications
A computed property comparison between the target compound and its closest commercially available analog, 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-01-9), reveals a substantial molecular weight advantage for the target. The 5-phenyl analog has a molecular weight of 336.3 g/mol , whereas the 5-(4-bromophenyl) analog has a molecular weight of 415.23 g/mol , a difference of approximately 79 Da. The bromophenyl analog has a computed logP of 5.40 , which exceeds typical drug-like thresholds and is associated with higher lipophilicity-driven promiscuity and poorer solubility. While an experimental logP for the target compound is not publicly available, the absence of the heavy bromine atom and the lower molecular weight predict a lower logP and more favorable physicochemical profile for oral bioavailability and reduced non-specific binding [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW: 336.3 g/mol; logP: not experimentally determined but predicted lower than bromophenyl analog |
| Comparator Or Baseline | 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-01-9): MW 415.23 g/mol; logP 5.40 |
| Quantified Difference | ΔMW = −78.9 g/mol; estimated ΔlogP ≈ −1.0 to −1.5 (based on Hansch π for H vs. Br on aromatic ring) |
| Conditions | Computed properties from vendor datasheets and Fluorochem product page |
Why This Matters
The ~79 Da lower molecular weight and predicted lower logP make the target compound a more attractive starting point for lead optimization campaigns where ligand efficiency metrics are prioritized, and it may offer simpler synthetic access and lower procurement cost than the brominated analog.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3–26. (Rule-of-5 reference for MW <500 and logP <5 drug-likeness thresholds). View Source
